molecular formula C23H22N6O3 B6430848 2-{[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2199304-35-1

2-{[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Número de catálogo: B6430848
Número CAS: 2199304-35-1
Peso molecular: 430.5 g/mol
Clave InChI: YLDQWNQVRMJKLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “2-{[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one” features a complex hybrid structure integrating multiple pharmacophoric motifs:

  • Core: A 2,3-dihydropyridazin-3-one scaffold, a heterocyclic system known for its role in modulating kinase inhibition and anti-inflammatory activity.
  • A pyridin-3-yl group at position 6, which may enhance solubility and target engagement through π-π stacking.

Propiedades

IUPAC Name

2-[[1-(3-methoxy-2-methylindazole-6-carbonyl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-27-23(32-2)18-6-5-16(10-20(18)25-27)22(31)28-12-15(13-28)14-29-21(30)8-7-19(26-29)17-4-3-9-24-11-17/h3-11,15H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDQWNQVRMJKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
Target Compound 2,3-Dihydropyridazin-3-one Indazole-azetidine, pyridin-3-yl Putative kinase inhibitor
Compound 9 (Dihydropyrazol-3-one) Dihydropyrazol-3-one Nitrophenyl, triazole-pyridine Antimycobacterial (inferred)
Compound 2d (Tetrahydroimidazo-pyridine) Tetrahydroimidazo-pyridine 4-Nitrophenyl, benzyl, cyano Structural data only
Gefitinib Quinazoline Morpholinoethoxy, chloro-substituted EGFR kinase inhibitor

Key Observations:

Core Flexibility vs. Rigidity: The target compound’s dihydropyridazin-3-one core is structurally distinct from dihydropyrazol-3-one (Compound 9) and tetrahydroimidazo-pyridine (Compound 2d). The planar dihydropyridazinone system may favor ATP-binding pocket interactions in kinases, akin to gefitinib’s quinazoline core .

Substituent Effects :

  • The pyridin-3-yl group in the target compound replaces nitroaryl groups (e.g., 4-nitrophenyl in Compound 2d), likely improving solubility and reducing off-target toxicity associated with nitro functionalities .
  • Methoxy and methyl groups on the indazole may enhance metabolic stability compared to unsubstituted heteroaromatics in analogs .

Activity Cliffs :

  • Despite structural similarities to nitroimidazole derivatives (), the absence of nitro groups in the target compound may circumvent the antimycobacterial inactivity observed in some analogs .

Computational and Experimental Similarity Metrics

  • Molecular Fingerprints: Morgan fingerprints (radius 2) and Tanimoto coefficients (Tc) were used to assess similarity to known kinase inhibitors like gefitinib.
  • Thermodynamic Properties :
    • The target compound’s calculated logP (~2.1) and polar surface area (~95 Ų) suggest improved membrane permeability over nitro-substituted analogs (e.g., Compound 2d, logP ~3.5) .

Research Findings and Implications

  • Kinase Inhibition Potential: Structural alignment with gefitinib and similarity in fingerprint patterns suggest the target compound may inhibit kinases (e.g., EGFR or ALK), though experimental validation is needed .
  • Safety Profile: The avoidance of nitro groups and incorporation of pyridinyl substituents may reduce genotoxic risks associated with nitrofuryl or nitroimidazole derivatives .
  • Optimization Opportunities: Further substitution on the dihydropyridazinone core (e.g., fluorination at position 4) could enhance potency, guided by SAR from pyridine-based analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.